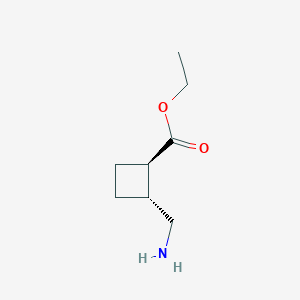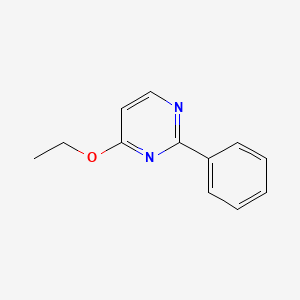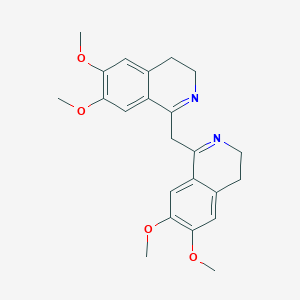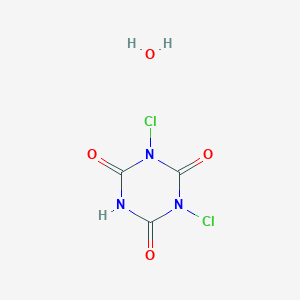
ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclobutane ring with an aminomethyl group and an ethyl ester group, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane derivatives, which are functionalized to introduce the aminomethyl and carboxylate groups.
Reaction Conditions: Common reagents include amines, esters, and catalysts that facilitate the formation of the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Employing automated systems for continuous production and monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the aminomethyl group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate: A similar compound with a cyclopropane ring.
Ethyl (1R,2R)-2-(aminomethyl)cyclopentane-1-carboxylate: Features a cyclopentane ring instead of cyclobutane.
Methyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate: Similar structure with a methyl ester group.
Uniqueness
This compound is unique due to its specific stereochemistry and ring size, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
64652-36-4 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-6(7)5-9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
BKWRCPAWPILTBC-NKWVEPMBSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC[C@H]1CN |
SMILES canonique |
CCOC(=O)C1CCC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)

![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)

![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)





